Dimethyl L-tartrate

Vue d'ensemble

Description

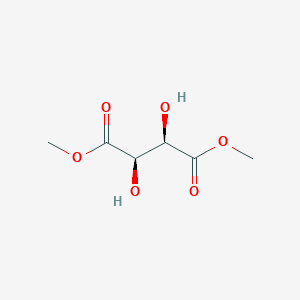

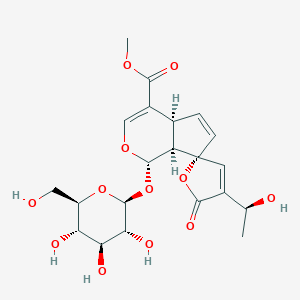

Dimethyl L-tartrate (DMLT) is an important organic compound that has a variety of uses in scientific research. It is a chiral compound, meaning it has two forms that are mirror images of each other. DMLT is a salt produced from the reaction of L-tartaric acid and dimethyl sulfoxide (DMSO). It is a white, crystalline solid with a slightly sweet taste. DMLT has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology.

Applications De Recherche Scientifique

Polymer Synthesis

Dimethyl L-tartrate (DMT) is utilized in the synthesis of bio-based copolyesters. For example, it has been used as a comonomer in the polycondensation of dimethyl terephthalate with 1,6-hexanediol. This process results in copolyesters with satisfactory molecular weights and semicrystalline properties, demonstrating its utility in creating materials with specific thermal and mechanical properties (Japu et al., 2013).

Spectroscopy and Structural Investigation

DMT has been studied for its behavior in lecithin reverse micelles. Spectroscopic investigations, including FT-IR and circular dichroism, have been conducted to understand the solubilization and interaction of DMT within these micelles. Such studies are crucial for understanding the behavior of chiral molecules in confined environments (Abbate et al., 2009).

Vibrational Absorption and Circular Dichroism Spectra

Density Functional Theory (DFT) calculations have been applied to study the vibrational absorption and circular dichroism (VCD) spectra of DMT. This research provides insights into the structural and electronic properties of DMT, which are significant in fields like analytical chemistry and molecular physics (Buffeteau et al., 2004).

Chiral Synthons in Organic Synthesis

DMT serves as a starting material for synthesizing chiral synthons, which are integral to the production of biologically active molecules. Its use in synthesizing various lactone structures demonstrates its versatility as a chiral source in organic chemistry (El-Batta, 2013).

Confinement in Reverse Micelles

Research has also focused on the state of DMT when confined within reverse micelles. Studies utilizing techniques like vibrational circular dichroism (VCD) and FT-IR spectroscopy provide understanding of how chiral molecules like DMT interact in nanostructured environments (Abbate et al., 2008).

Mass Spectrometry and Vibrational Spectroscopy Study

DMT has been studied in the context of mass spectrometry and vibrational spectroscopy to understand its interaction with other molecules, such as diisopropyl tartrate. This kind of research is crucial for developing methods for characterizing and understanding molecular interactions (Le Barbu-Debus et al., 2020).

Transesterification and Epoxidation Applications

DMT undergoes modification through transesterification, leading to its use in homogeneous enantioselective epoxidation of allylic alcohols. This demonstrates its potential in catalysis and synthesis of chiral compounds (García et al., 2009).

Photodegradation Studies

The Fe(III)/tartrate/H2O2 system, incorporating DMT, has been investigated for its effectiveness in the photodegradation of environmental contaminants like dimethyl phthalate. This application is important for environmental chemistry and pollution control (Feng et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

It is known that l-carnitine, a related compound, plays a crucial role in lipid metabolism and has a function in viral infection possibly via its impact on key immune mediators .

Mode of Action

L-carnitine, a related compound, facilitates the transport of fatty acids into mitochondria for β-oxidation . It also regulates pyruvate dehydrogenase activity by maintaining the acetyl-CoA/CoA ratio in the cell .

Biochemical Pathways

L-carnitine, a related compound, is involved in the regulation of metabolic pathways involved in skeletal muscle protein balance: proteolysis and protein synthesis . It also acts as an antioxidant and anti-inflammatory compound .

Pharmacokinetics

L-carnitine, a related compound, is absorbed after oral administration partly via carrier-mediated transport and partly by passive diffusion . After oral doses of 1–6g, the absolute bioavailability is 5–18% . L-Carnitine is eliminated from the body mainly via urinary excretion .

Result of Action

L-carnitine, a related compound, has been shown to inhibit leukocyte apoptosis through its free-radical scavenging activities . It also enhanced immunity with vaccination in broiler chickens and improved immune-cell functions, like chemotaxis and phagocytosis, in aged rats .

Action Environment

L-carnitine, a related compound, has been shown to play a crucial role in immune-system functioning by alleviating inflammation and increasing antioxidant status . These observations suggest that environmental factors such as diet and lifestyle may influence the action, efficacy, and stability of (+)-Dimethyl L-tartrate.

Analyse Biochimique

Biochemical Properties

(+)-Dimethyl L-tartrate is involved in several biochemical reactions. For instance, it has been found to interact with Tartrate Dehydrogenase (TDH) in Bacillus species, an enzyme that exhibits multiple catalytic activities at a single active site . The enzyme from Pseudomonas putida (pTDH) being structurally and biochemically well-characterized . The binding energies predicted from molecular docking substantiated the relative substrate specificities, while revealing major residues involved in protein-ligand interactions at the active site .

Molecular Mechanism

The exact mechanism of action of (+)-Dimethyl L-tartrate is not fully elucidated. It’s known that it interacts with TDHs from B. subtilis 168 (168bTDH) and B. licheniformis DSM-13 (429bTDH) through kinetic, structural, and molecular docking-based analysis . The binding energies predicted from molecular docking substantiated the relative substrate specificities, while revealing major residues involved in protein-ligand interactions at the active site .

Metabolic Pathways

(+)-Dimethyl L-tartrate is involved in the metabolism of L-tartrate in Bacillus isolates . The L-tartrate utilization gene cluster in E. coli encodes a single LysR-type transcriptional regulator TtdR .

Propriétés

IUPAC Name |

dimethyl (2R,3R)-2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c1-11-5(9)3(7)4(8)6(10)12-2/h3-4,7-8H,1-2H3/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRATXCXJDHJJN-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]([C@H](C(=O)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883209 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl L-tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000647 [mmHg] | |

| Record name | Dimethyl L-tartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

608-68-4 | |

| Record name | 1,4-Dimethyl 2,3-dihydroxy- (2R,3R)butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl L-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl [R(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 2-[[4-(dimethylamino)phenyl]azo]-, sodium salt](/img/structure/B147328.png)